Cas no 557795-97-8 (diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp)

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole is a specialized heterocyclic compound featuring a pyrrole core substituted with a benzyl group at the 1-position and an ethylenedioxy bridge at the 3,4-positions. The diethyl ester functionality enhances its solubility in organic solvents, making it suitable for applications in organic synthesis and material science. This compound is particularly valuable as a precursor for conducting polymers and electroactive materials due to its electron-rich pyrrole backbone, which facilitates polymerization and charge transport. Its structural versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications. The ethylenedioxy and benzyl substituents contribute to its stability and processability.
diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp structure
557795-97-8 structure
Product Name:diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp
CAS No:557795-97-8
MF:C19H21NO6
MW:359.37314581871
CID:944488
PubChem ID:12990809
Update Time:2025-10-29

diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp Chemical and Physical Properties

Names and Identifiers

    • diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp
    • Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
    • diethyl 6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
    • Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
    • DIETHYL 1-BENZYL-3,4-ETHYLENEDIOXYPYRRO&
    • DNSUDLABFAFLEM-UHFFFAOYSA-N
    • 6-benzyl-2, 3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid diethyl ester
    • SCHEMBL2931696
    • 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid diethyl ester
    • Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate, 95%
    • 557795-97-8
    • DTXSID30514488
    • Inchi: 1S/C19H21NO6/c1-3-23-18(21)14-16-17(26-11-10-25-16)15(19(22)24-4-2)20(14)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
    • InChI Key: DNSUDLABFAFLEM-UHFFFAOYSA-N
    • SMILES: O1CCOC2C1=C(C(=O)OCC)N(CC1C=CC=CC=1)C=2C(=O)OCC

Computed Properties

  • Exact Mass: 359.13693
  • Monoisotopic Mass: 359.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 76Ų

Experimental Properties

  • Melting Point: 92-110 °C(lit.)
  • PSA: 75.99

diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Risk Phrases:36

diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp Pricemore >>

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Additional information on diethyl 1-benzyl-3,4-ethylenedioxypyrro&amp

Introduction to Diethyl 1-benzyl-3,4-ethylenedioxypyrrole (CAS No. 557795-97-8)

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole, identified by its Chemical Abstracts Service (CAS) number 557795-97-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the pyrrole derivatives family, which is renowned for its diverse biological activities and structural versatility. The presence of both benzyl and ethylenedioxyl functional groups in its molecular structure endows it with unique chemical properties, making it a promising candidate for various synthetic applications.

The molecular structure of Diethyl 1-benzyl-3,4-ethylenedioxypyrrole consists of a pyrrole ring substituted with a benzyl group at the 1-position and an ethylenedioxyl moiety at the 3,4-positions. This arrangement not only contributes to its stability but also enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The compound's solubility profile and thermal stability make it particularly useful in organic synthesis and as an intermediate in the preparation of more complex molecules.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for their potential therapeutic applications. Diethyl 1-benzyl-3,4-ethylenedioxypyrrole has emerged as a key intermediate in the synthesis of various bioactive molecules. Its ability to serve as a precursor for more complex structures has been leveraged in the development of new drugs targeting different disease pathways. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammation and cancer progression.

The benzyl group attached to the pyrrole ring plays a crucial role in modulating the electronic properties of the molecule. This functional group can participate in various interactions with biological targets, enhancing the compound's binding affinity and selectivity. Additionally, the ethylenedioxyl moiety introduces rigidity to the molecular framework, which can be beneficial in designing molecules with improved pharmacokinetic profiles. These structural features make Diethyl 1-benzyl-3,4-ethylenedioxypyrrole a valuable building block for medicinal chemists.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Diethyl 1-benzyl-3,4-ethylenedioxypyrrole with greater accuracy. Molecular modeling studies have revealed that this compound can interact with specific protein targets through multiple binding modes, suggesting its potential as a lead compound for drug discovery. These computational insights have guided experimental efforts to optimize its structure for enhanced efficacy and reduced toxicity.

The synthesis of Diethyl 1-benzyl-3,4-ethylenedioxypyrrole involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly effective in constructing complex molecular frameworks. The availability of scalable synthetic protocols has facilitated its use in both academic research and industrial applications.

One of the most compelling aspects of Diethyl 1-benzyl-3,4-ethylenedioxypyrrole is its versatility as a scaffold for drug discovery. By modifying different parts of its structure, chemists can generate libraries of derivatives with tailored properties. This approach has led to the identification of several promising candidates that are currently undergoing further investigation. The compound's ability to serve as a starting point for generating structurally diverse molecules makes it an indispensable tool in modern medicinal chemistry.

The growing interest in Diethyl 1-benzyl-3,4-ethylenedioxypyrrole is also driven by its potential applications beyond pharmaceuticals. In materials science, this compound has been explored as a precursor for organic semiconductors and optoelectronic materials. Its unique electronic properties make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. These applications highlight the broad utility of this versatile molecule.

In conclusion, Diethyl 1-benzyl-3,4-ethylenedioxypyrrole (CAS No. 557795-97-8) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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